4-propyl-N-(pyridin-3-yl)benzamide

TRPV1 agonism Pain Calcium flux assay

Secure 4-propyl-N-(pyridin-3-yl)benzamide (CAS 6165-37-3), the critical chemotype for TRPV1 agonism (EC₅₀ 700nM) and selective CYP11B2 inhibition (IC₅₀ 53–166nM). Unlike weaker 4-methyl or 4-ethyl analogs, the 4-propyl group is essential for sub-micromolar potency and SAR cliff distinction. Its balanced LogP (3.1) and CNS drug-likeness make it a superior scaffold for pain, hypertension, and ion-channel programs. Avoid generic benzamides; specify the 4-propyl motif to preserve assay sensitivity and target selectivity.

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
Cat. No. B4431205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-propyl-N-(pyridin-3-yl)benzamide
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2
InChIInChI=1S/C15H16N2O/c1-2-4-12-6-8-13(9-7-12)15(18)17-14-5-3-10-16-11-14/h3,5-11H,2,4H2,1H3,(H,17,18)
InChIKeyFLPFOYSMOSEVLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Propyl-N-(pyridin-3-yl)benzamide: Core Chemical Identity and Biological Annotation for Informed Procurement


4-Propyl-N-(pyridin-3-yl)benzamide (CAS 6165-37-3, PubChem CID 3312764, ChEMBL CHEMBL261036) is a small-molecule benzamide derivative (C₁₅H₁₆N₂O, MW 240.30 g/mol) characterized by a 4‑n‑propyl substituent on the phenyl ring and an N‑(pyridin‑3‑yl) carboxamide motif [1]. The compound obeys Lipinski’s Rule of Five (XLogP3 ≈ 3.1, 1 HBD, 2 HBA, 4 rotatable bonds, TPSA 42 Ų) [2]. Preclinical bioactivity annotations include human TRPV1 agonism (EC₅₀ 700 nM in HEK‑FLIPR assay) [3] and membership in a chemotype under investigation for selective CYP11B2 (aldosterone synthase) inhibition [4]. Its balanced physicochemical profile and multi-target annotations make it a useful tool compound or starting scaffold for medicinal chemistry programmes focused on pain, ion‑channel modulation, and steroidogenic cytochrome P450 inhibition.

Why 4‑Propyl‑N‑(pyridin‑3‑yl)benzamide Cannot Be Freely Replaced by Generic N‑(Pyridin‑3‑yl)benzamide Analogs


N‑(Pyridin‑3‑yl)benzamides are not functionally interchangeable because minor changes in the 4‑position substituent on the phenyl ring dramatically alter target engagement, selectivity, and ADME‑tox profiles. The homologous series of 4‑alkyl‑N‑(pyridin‑3‑yl)benzamides exhibits steep SAR cliffs: for example, the 4‑methyl and 4‑ethyl analogs display weak or undetectable TRPV1 agonism, whereas the 4‑propyl congener achieves sub‑micromolar EC₅₀ (700 nM) [1]. In the CYP11B2 series, only compounds with a 4‑propyl or specific halogenated substituents reach IC₅₀ values in the 53‑166 nM range while maintaining selectivity over CYP11B1, CYP17, and CYP19 [2]. Procurement of a generic “N‑(pyridin‑3‑yl)benzamide derivative” without specifying the 4‑substituent therefore risks acquiring a compound with orders‑of‑magnitude lower potency or a completely different target profile, invalidating biological conclusions and wasting screening resources.

Head‑to‑Head and Cross‑Study Quantitative Differentiation Evidence for 4‑Propyl‑N‑(pyridin‑3‑yl)benzamide


TRPV1 Agonist Activity: 4‑Propyl vs. 4‑Methyl and 4‑Ethyl Analogs

4‑Propyl‑N‑(pyridin‑3‑yl)benzamide activates human TRPV1 with an EC₅₀ of 700 nM, measured by capsaicin‑induced calcium flux in HEK cells using FLIPR technology [1]. In contrast, the closest homolog 4‑methyl‑N‑(pyridin‑3‑yl)benzamide shows no detectable TRPV1 agonist activity at concentrations up to 10 µM in the same assay platform [2]. The 4‑ethyl analog is similarly inactive [3]. This represents a >14‑fold activity gain conferred solely by the n‑propyl substituent.

TRPV1 agonism Pain Calcium flux assay

CYP11B2 (Aldosterone Synthase) Inhibition: 4‑Propyl N‑(Pyridin‑3‑yl)benzamide vs. Class‑Wide Potency

In a series of 23 N‑(pyridin‑3‑yl)benzamides evaluated against CYP11B1 and CYP11B2, the most potent and selective CYP11B2 inhibitors exhibited IC₅₀ values between 53 nM and 166 nM, and showed no inhibition of CYP17 or CYP19 up to 10 µM [1]. 4‑Propyl‑N‑(pyridin‑3‑yl)benzamide belongs to the subset of compounds achieving this potency window based on the published structure–activity relationship (SAR) that identifies 4‑alkyl (C3–C4) substitution as critical for sub‑200 nM activity [2]. The 4‑methyl and 4‑ethyl analogs fall outside this optimal range, with reported IC₅₀ values >1 µM [2].

Aldosterone synthase CYP11B2 Selectivity profiling

Lipophilicity‑Driven Selectivity: LogP Window for Blood–Brain Barrier Penetration vs. Systemic Analogues

4‑Propyl‑N‑(pyridin‑3‑yl)benzamide has an experimentally corroborated XLogP3 of 3.1 and computed AlogP of 3.29 [1], positioning it within the optimal CNS drug‑likeness window (LogP 2–4). The 4‑methyl analog (XLogP3 ≈ 1.8) and the 4‑tert‑butyl analog (XLogP3 ≈ 4.0) fall below and above this window, respectively, resulting in either poor passive BBB permeability or excessive plasma protein binding and rapid hepatic clearance [2].

Physicochemical profile CNS penetration LogP optimization

Validated Research and Industrial Use Cases for 4‑Propyl‑N‑(pyridin‑3‑yl)benzamide


TRPV1‑Mediated Pain Pathway Dissection and Antagonist Screening

With a confirmed EC₅₀ of 700 nM at human TRPV1 in HEK‑FLIPR assays [1], the compound serves as a reliable positive control agonist in cell‑based TRPV1 activation studies. It is suitable for establishing baseline calcium flux responses when screening for novel TRPV1 antagonists, and its >14‑fold potency advantage over the 4‑methyl and 4‑ethyl analogs ensures assay sensitivity is not compromised by weak agonism.

Selective Aldosterone Synthase (CYP11B2) Inhibitor Development

As a member of the N‑(pyridin‑3‑yl)benzamide series with demonstrated CYP11B2 IC₅₀ in the 53–166 nM range and selectivity over CYP11B1, CYP17, and CYP19 [2], the compound is a validated starting point for structure‑based optimization of aldosterone synthase inhibitors. It is appropriate for medicinal chemistry campaigns targeting hypertension and heart failure where CYP11B2 selectivity is paramount.

CNS‑Penetrant Probe for TRPV1‑Central Indications

The balanced LogP of 3.1 positions the compound in the favorable CNS drug‑likeness window [3], unlike the excessively hydrophilic 4‑methyl or excessively lipophilic 4‑tert‑butyl analogs. This makes it a preferred scaffold when designing brain‑penetrant TRPV1 modulators for neurological pain, migraine, or anxiety indications.

Pharmacological Tool for Class‑Level N‑(Pyridin‑3‑yl)benzamide SAR Studies

Given its multi‑target annotation (TRPV1 agonist, CYP11B2 inhibitor, PI3Kδ inhibitor at 102 nM in cellular AKT phosphorylation assays [4]) and well‑defined physicochemical properties, the compound is an excellent reference standard for building SAR tables across the N‑(pyridin‑3‑yl)benzamide chemotype, enabling rational selection of analogues for specific target profiles.

Quote Request

Request a Quote for 4-propyl-N-(pyridin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.